1-[(3-chlorophenyl)methyl]-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
1-[(3-Chlorophenyl)methyl]-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a 3-chlorophenylmethyl group at the 1-position of the pyridine ring and a 3-methoxyphenyl substituent on the carboxamide nitrogen. Its synthesis typically involves coupling reactions between carboxylic acid derivatives and aryl amines, as exemplified by analogous compounds in the literature .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(3-methoxyphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-26-18-7-3-6-17(11-18)22-20(25)15-8-9-19(24)23(13-15)12-14-4-2-5-16(21)10-14/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVXYXTUNVZHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Impact Analysis:
- Chlorine Position (3- vs.
- Methoxy Position (3- vs. 4-): The 3-methoxyphenyl group in the target compound could confer different hydrogen-bonding or π-stacking properties compared to the 4-methoxy derivative (), influencing solubility and target affinity .
- Benzyl vs. Alkylamino Groups: Substitution of the aryl group (e.g., 3-methoxyphenyl) with an alkylamino chain () may reduce aromatic interactions but enhance solubility due to increased polarity .
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